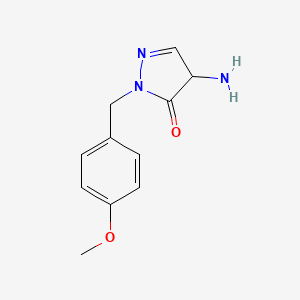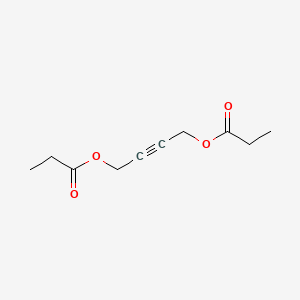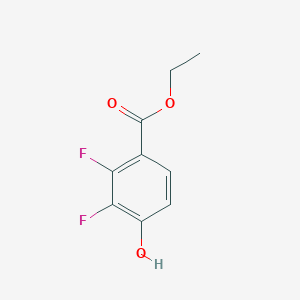![molecular formula C10H21NO2 B14758564 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol CAS No. 820-24-6](/img/structure/B14758564.png)
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol is a chemical compound with a complex structure that includes both an amino group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-methylpentan-2-one with ethylene glycol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with an amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethanol
- 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethane
- 2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethoxyethanol
Uniqueness
2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Propiedades
Número CAS |
820-24-6 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-[2-(4-methylpentan-2-ylideneamino)ethoxy]ethanol |
InChI |
InChI=1S/C10H21NO2/c1-9(2)8-10(3)11-4-6-13-7-5-12/h9,12H,4-8H2,1-3H3 |
Clave InChI |
ASUYVVXLZRWREJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=NCCOCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


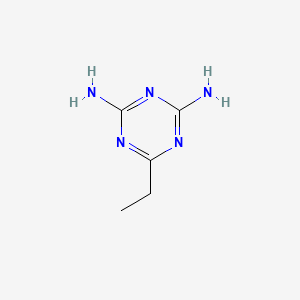
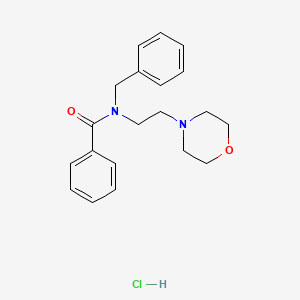
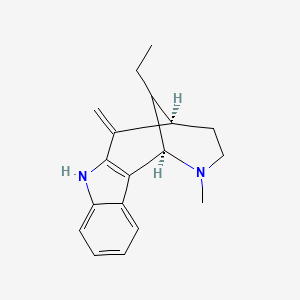

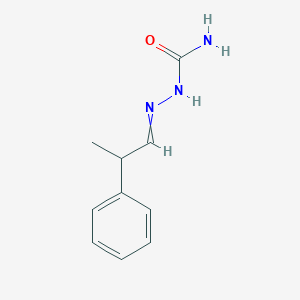
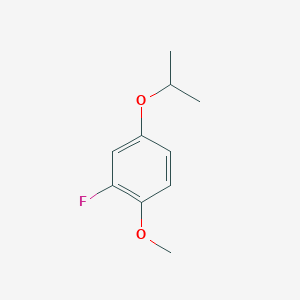
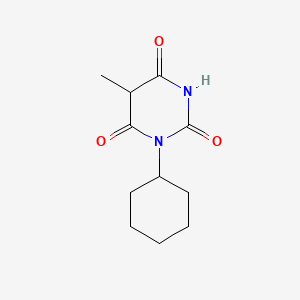
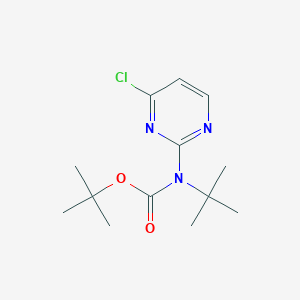
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
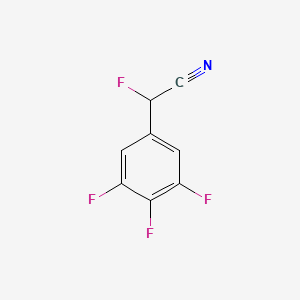
![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
